Structural Distinction from Classical PEP Inhibitor Pharmacophores
The compound 1903336-95-7 incorporates a 2,4-dioxo-1,3-thiazolidin-3-yl group directly N-linked to the pyrrolidine ring, combined with a 4-ethoxyphenyl carboxamide. This deviates from the general formula of previously disclosed aromatic pyrrolidine amides where the thiazolidine ring is typically not fused as a dioxo-substituent on the pyrrolidine nitrogen [1]. This structural divergence suggests a distinct vector for target interaction compared to earlier PEP inhibitors, although no direct head-to-head biological data is available.
| Evidence Dimension | Chemical Structure and Scaffold Topology |
|---|---|
| Target Compound Data | Hybrid scaffold: pyrrolidine N-substituted with thiazolidine-2,4-dione and C-substituted with N-(4-ethoxyphenyl)carboxamide (MW 349.41) |
| Comparator Or Baseline | Classical PEP inhibitor scaffold: aromatic pyrrolidine amides with distinct substitution patterns (e.g., thiazolidine ring in the amide chain, not N-linked) |
| Quantified Difference | Qualitative topological difference; no comparative bioactivity dataset exists |
| Conditions | Structural comparison based on patent disclosures |
Why This Matters
This matters for procurement because the unique scaffold may occupy different chemical space, making it non-substitutable with historical PEP inhibitor tool compounds for structure-activity relationship (SAR) studies.
- [1] Pfizer Inc. Aromatic pyrrolidine and thiazolidine amides. Patent WO-9118891-A1, 1991. View Source
